

A Comparative Guide to Photo-Cross-Linkers: 3-Cyanovinylcarbazole vs. Psoralen

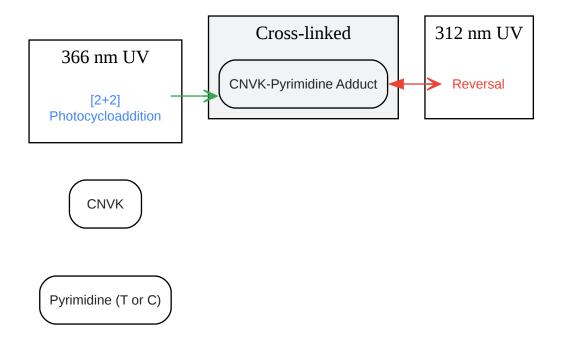
Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of molecular biology and drug development, the ability to covalently link molecules to their binding partners upon photoactivation is a powerful tool. Photo-cross-linkers are instrumental in capturing transient interactions, identifying binding sites, and creating stable conjugates for therapeutic applications. This guide provides a detailed, objective comparison of two prominent photo-cross-linkers: the ultrafast and reversible 3-Cyanovinylcarbazole (CNVK) and the well-established psoralen.

At a Glance: Key Performance Metrics

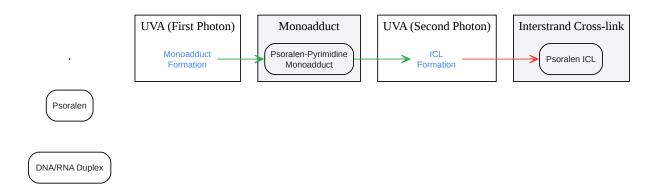
Feature	3-Cyanovinylcarbazole (CNVK)	Psoralen
Activation Wavelength	366 nm[1][2][3]	~320-400 nm (UVA)[4]
Reaction Time	Seconds (1-25s for 100% cross-linking)[2][5]	Minutes to hours (~20 min for ~70% efficiency)
Cross-Linking Efficiency	Extremely high, near quantitative[2][5]	Variable, dependent on derivative and conditions
Quantum Yield	Not explicitly found in searches	0.0046 - 0.4 (derivative dependent)[6]
Reversibility	Yes, at 312 nm[1][2][3]	Generally irreversible under biological conditions
Specificity	Pyrimidines (Thymine, Cytosine)[2][7]	Pyrimidines (primarily Thymine)[8]
DNA Damage	Minimal to none reported[1][2]	Can cause DNA damage and phototoxicity[4]
Primary Applications	Ultrafast cross-linking, RNA targeting, SNP detection	PUVA therapy, studying DNA repair, RNA structure

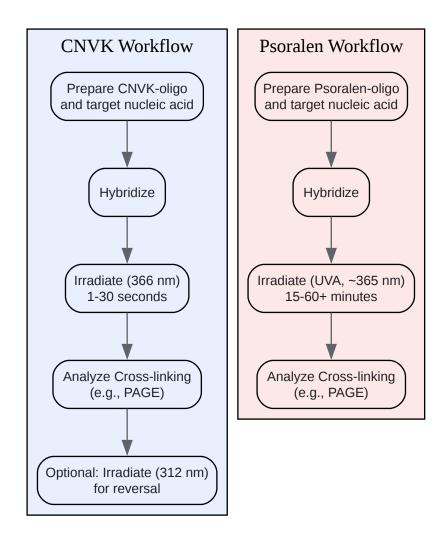

Mechanism of Action: A Tale of Two Reactions

Both CNVK and psoralen utilize a [2+2] photocycloaddition reaction to form a covalent bond with pyrimidine bases in nucleic acids. However, the specifics of their mechanisms and the resulting products differ significantly.

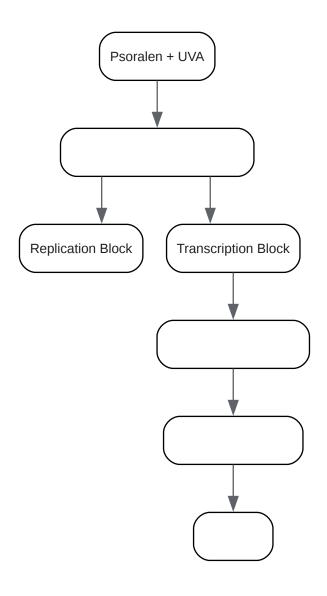
3-Cyanovinylcarbazole (CNVK): A Swift and Reversible Bond

CNVK, when incorporated into an oligonucleotide, rapidly cross-links to a pyrimidine base (primarily thymine or cytosine) on the complementary strand upon irradiation with 366 nm UV light.[1][2][3] The reaction is remarkably fast, achieving complete cross-linking in a matter of seconds.[2][5] A key advantage of CNVK is the reversibility of this cross-link. Irradiation at a different wavelength, 312 nm, efficiently cleaves the cyclobutane ring, restoring the original molecules without significant DNA damage.[1][2][3]


Click to download full resolution via product page


Mechanism of CNVK photo-cross-linking and reversal.

Psoralen: Intercalation and Irreversible Cross-linking


Psoralen's mechanism involves initial intercalation into the DNA or RNA duplex. Upon exposure to UVA light (~320-400 nm), it first forms a monoadduct with a pyrimidine base.[9] With continued irradiation, a second photochemical reaction can occur, leading to the formation of an interstrand cross-link (ICL) with a pyrimidine on the opposing strand.[10] This two-step process is generally slower than CNVK's reaction. The resulting ICLs are stable and not readily reversible under physiological conditions.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 3-cyanovinylcarbazole nucleoside CNVK Ultrafast Photo Cross-Linker [biosyn.com]
- 2. cnvK Photo Cross Linker Oligo Modifications from Gene Link [genelink.com]
- 3. researchgate.net [researchgate.net]

- 4. Cutaneous photosensitization by 8-methoxypsoralen: order-dependent synergism between radiation less than 380 nm and broadband UVA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. glenresearch.com [glenresearch.com]
- 6. Tracing the Photoaddition of Pharmaceutical Psoralens to DNA PMC [pmc.ncbi.nlm.nih.gov]
- 7. glenresearch.com [glenresearch.com]
- 8. researchgate.net [researchgate.net]
- 9. Mechanism of site-specific psoralen photoadducts formation in triplex DNA directed by psoralen-conjugated oligonucleotides PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Guide to Photo-Cross-Linkers: 3-Cyanovinylcarbazole vs. Psoralen]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13722852#comparing-3-cyanovinylcarbazole-to-psoralen-as-a-photo-cross-linker]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com